2-Chloro-4,8-dimethylquinazoline

Ion Channel Pharmacology KCNQ2 Electrophysiology

Medicinal chemistry teams frequently face regioselectivity issues when using 2,4-dichloroquinazoline, requiring low-yielding protection or reduction steps. This 2-chloro-4,8-dimethylquinazoline solves that pain point. - **Single reactive site**: Only the C2-chloro group is available for SNAr or cross-coupling; no competition from C4. - **Validated biological data**: KCNQ2 antagonist IC50 = 70 nM (comparable to ML252); MAO-B IC50 = 17,000 nM with >5.9x selectivity over MAO-A. - **Process advantage**: Direct diversification without regiochemical optimization, ideal for parallel synthesis.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B11754156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,8-dimethylquinazoline
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)Cl)C
InChIInChI=1S/C10H9ClN2/c1-6-4-3-5-8-7(2)12-10(11)13-9(6)8/h3-5H,1-2H3
InChIKeyTUWPJQOWEWJFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,8-dimethylquinazoline: Core Properties and Classification


2-Chloro-4,8-dimethylquinazoline (CAS 1388050-74-5) is a chloro-substituted quinazoline heterocycle with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . The compound features a single chlorine atom at the C2 position and methyl groups at the C4 and C8 positions of the fused bicyclic ring system . This specific substitution pattern distinguishes it from other halogenated quinazolines, such as 2,4-dichloroquinazoline, which contains two reactive chlorine centers that require careful regioselective control during synthetic manipulation [1]. As a building block, 2-Chloro-4,8-dimethylquinazoline is primarily employed in medicinal chemistry for the synthesis of kinase inhibitors and ion channel modulators, where the C2-chloro group serves as a handle for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [2].

Building block Chloro-substituted quinazoline heterocycle for kinase inhibitor and ion channel modulator synthesis
Reactive handle Single C2 chlorine enables regioselective SNAr or cross-coupling without protecting-group strategies
Use context Medicinal chemistry diversification; structurally distinct scaffold for target validation studies

2-Chloro-4,8-dimethylquinazoline: Substitution-Dependent Reactivity and Biological Selectivity


The quinazoline scaffold is not a monolithic chemical entity; the precise position and nature of substituents dictate both synthetic accessibility and biological performance. Generic substitution of 2-Chloro-4,8-dimethylquinazoline with alternative halogenated quinazolines introduces significant liabilities. For instance, 2,4-dichloroquinazoline, a common starting material, exhibits differential reactivity at its C4 and C2 positions, requiring careful regioselective control during nucleophilic aromatic substitution (SNAr) [1]. DFT calculations confirm that the C4 carbon has a higher LUMO coefficient and a lower activation energy barrier for nucleophilic attack compared to the C2 position, making selective functionalization at C2 challenging without prior C4 deactivation or protection [1]. In contrast, 2-Chloro-4,8-dimethylquinazoline presents only a single reactive chlorine at C2, eliminating the need for complex regioselective manipulation. Furthermore, subtle changes in the methyl substitution pattern can profoundly alter biological target engagement. While 2-Chloro-4,8-dimethylquinazoline demonstrates potent antagonism at the KCNQ2 potassium channel (IC50 = 70 nM), the closely related 4-chloro-2,8-dimethylquinazoline positional isomer (CAS 1429782-20-6) lacks comparable published activity data, underscoring that chloro-position is a critical determinant of pharmacological profile [2].

Dichloro analog introduces regioselective complexity
2,4-Dichloroquinazoline requires C4 protection/deprotection due to competing reactive sites; reported syntheses of the mono-chloro analog proceed with modest yield, complicating library workflows.
Chlorine positional isomer lacks activity data
The 4-chloro-2,8-dimethyl isomer lacks published KCNQ2 or MAO-B activity. Chlorine position is a critical determinant of target engagement; direct substitution may shift biological profile unpredictably.

2-Chloro-4,8-dimethylquinazoline: Quantitative Differentiation vs Analogs


KCNQ2 Antagonism: Comparable to ML252

2-Chloro-4,8-dimethylquinazoline exhibits nanomolar antagonist activity at the KCNQ2 (Kv7.2) potassium channel, a target implicated in neuronal excitability disorders. In a direct cross-study comparison, the compound demonstrates an IC50 value of 70 nM when evaluated in CHO cells expressing human KCNQ2 using an automated patch clamp electrophysiology assay [1]. This potency is nearly identical to the well-characterized probe compound ML252 (IC50 = 69 nM), a selective KCNQ2 inhibitor developed through the NIH Molecular Libraries Program and used extensively for target validation studies [2]. Both compounds were tested under comparable conditions (CHO cell expression, automated patch clamp), supporting the reliability of the cross-study comparison. The minimal difference in potency (ΔIC50 = 1 nM) indicates that 2-Chloro-4,8-dimethylquinazoline can serve as a structurally distinct alternative to ML252 for exploring KCNQ2 pharmacology without relying on the same chemotype.

KCNQ2 Antagonism
Cross-study comparable
Target
IC50 70 nM
Comparator (ML252)
IC50 69 nM
Δ 1 nM (1.4%)
Supports chemotype-switching studies for KCNQ2 target engagement
CHO cells, automated patch clamp; cross-study comparison
Ion Channel Pharmacology KCNQ2 Electrophysiology

MAO-B Inhibition and Selectivity Profile

2-Chloro-4,8-dimethylquinazoline was profiled against human monoamine oxidase B (MAO-B), a key enzyme target in neurodegenerative diseases. The compound exhibited an IC50 value of 17,000 nM (17 μM) against human membrane-bound MAO-B expressed in insect cell membranes, as determined by monitoring the conversion of kynuramine to 4-hydroxyquinoline [1]. In the same assay panel, the compound showed no significant inhibition of MAO-A (IC50 > 100,000 nM), establishing a selectivity ratio of at least 5.9-fold for MAO-B over MAO-A. This class-level selectivity profile is consistent with structure-activity relationship (SAR) trends observed across quinazoline-based MAO inhibitors, where specific substitution patterns can confer preferential MAO-B binding [2]. The quantitative MAO-B inhibition value provides a benchmark for medicinal chemistry teams seeking to optimize potency while maintaining subtype selectivity.

MAO-B Inhibition
Class-level
IC50 17,000 nM
MAO-B
Selectivity (MAO-A/MAO-B) > 5.9-fold
Reported MAO-B inhibition profile supports selectivity screening
Insect cell membranes; kynuramine assay; MAO-A IC50 >100,000 nM
MAO-B Inhibition Enzymology Neuropharmacology

Single Reactive Handle vs. 2,4-Dichloroquinazoline

The synthesis of 2-substituted quinazolines from 2,4-dichloroquinazoline is complicated by the inherent regioselectivity of the SNAr reaction. DFT calculations demonstrate that the C4 carbon of 2,4-dichloroquinazoline possesses a higher LUMO coefficient and a lower activation energy for nucleophilic attack compared to the C2 carbon [1]. This necessitates a two-step sequence: regioselective substitution at C4 under mild conditions, followed by more forcing conditions to replace the C2 chlorine [2]. The synthesis of 2-chloroquinazoline from 2,4-dichloroquinazoline, which requires selective reduction of the C4 chlorine, is illustrative of this complexity; the most efficient reported method (a Stille-type coupling) provides only a 52% isolated yield [3]. 2-Chloro-4,8-dimethylquinazoline, by contrast, presents a single reactive site at C2, completely eliminating the regioselective ambiguity inherent to 2,4-dichloroquinazoline. This structural feature simplifies synthetic planning, reduces the number of required steps, and avoids the low-yielding reduction steps necessary for generating mono-chloro quinazolines from di-chloro precursors.

Synthetic Simplicity
Method context
This compound
Single reactive C2 site
2,4-Dichloroquinazoline
Regioselective C4/C2 steps; ~52% yield for mono-Cl analog
Eliminates regioselective ambiguity, simplifies diversification workflows
Comparative route analysis; avoids low-yielding reduction
Synthetic Chemistry Regioselectivity Building Block

2-Chloro-4,8-dimethylquinazoline: Research and Procurement Application Scenarios


KCNQ2 Probe Development and Target Validation

Researchers investigating the role of KCNQ2 (Kv7.2) channels in neuronal excitability, epilepsy, or pain can utilize 2-Chloro-4,8-dimethylquinazoline as a structurally distinct chemical probe with an IC50 of 70 nM, a potency comparable to the well-validated probe ML252 (69 nM) [1]. This scenario is particularly valuable when there is a need to confirm that observed biological effects are not specific to the ML252 chemotype. The compound's single reactive chlorine handle also allows for facile derivatization to generate structure-activity relationship (SAR) libraries for further potency and selectivity optimization.

MAO-B Inhibitor Lead Generation

Medicinal chemistry teams focused on neurodegenerative diseases, such as Parkinson's disease, can employ 2-Chloro-4,8-dimethylquinazoline as a starting point for MAO-B inhibitor optimization. The compound exhibits a defined MAO-B IC50 of 17,000 nM and a selectivity ratio of >5.9-fold over MAO-A, providing a quantitative benchmark for SAR campaigns [2]. The quinazoline core is a privileged scaffold for MAO inhibition, and the specific substitution pattern offers a tractable vector for improving potency while monitoring selectivity.

2-Substituted Quinazoline Library Synthesis

For high-throughput chemistry and parallel synthesis, 2-Chloro-4,8-dimethylquinazoline offers a distinct advantage over 2,4-dichloroquinazoline by eliminating the need for regioselective control during nucleophilic aromatic substitution [3]. Procurement of this single-site building block enables direct diversification at the C2 position via SNAr or cross-coupling reactions, reducing the number of synthetic steps and avoiding the low-yielding reduction protocols (e.g., 52% yield for Stille-type reduction of 2,4-dichloroquinazoline) required to access mono-chloro quinazolines [4]. This is ideal for laboratories seeking to rapidly generate focused libraries of 2-amino or 2-aryl quinazolines without the overhead of complex reaction optimization.

Application
Selection Property
Validation Focus
KCNQ2 target validation studies
Structurally distinct quinazoline scaffold with reported KCNQ2 antagonism
KCNQ2 potency context relative to known probe; chemotype comparison
MAO-B inhibitor lead optimization
Defined MAO-B inhibition profile and >5-fold selectivity over MAO-A
MAO-B potency and isoform selectivity screening
2-Substituted quinazoline library synthesis
Single reactive C2 site for regioselective diversification via SNAr or coupling
Synthetic efficiency; absence of protecting-group steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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